Technical Whitepaper: Physicochemical Profiling and Application Workflows for 4,6-Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6)
Technical Whitepaper: Physicochemical Profiling and Application Workflows for 4,6-Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6)
Executive Summary
4,6-Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6) is a highly specialized heterocyclic building block characterized by a central electron-deficient 1,3,5-triazine core flanked by two cyclopropyl rings and an exocyclic primary amine[1][2]. This unique structural triad offers a privileged scaffold for both medicinal chemistry (as a kinase hinge-binding motif) and agrochemical development (as a photosystem II inhibitor analog).
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols. By moving beyond basic catalog data, this guide establishes self-validating workflows for synthesizing and utilizing this compound in advanced cross-coupling methodologies.
Physicochemical Profiling & Structural Dynamics
To effectively deploy 4,6-dicyclopropyl-1,3,5-triazin-2-amine in complex syntheses, one must understand the interplay between its structural components. The three endocyclic nitrogens of the triazine ring exert a strong electron-withdrawing effect, significantly depressing the basicity and nucleophilicity of the exocyclic C2-amine compared to standard aliphatic or aryl amines. However, the C4 and C6 cyclopropyl groups provide weak electron donation via σ -conjugation (Walsh orbitals), which partially mitigates this electron deficiency while imparting profound metabolic stability and conformational rigidity.
Quantitative Data Summary
The following table synthesizes the core physical and chemical identifiers for standard laboratory integration[1][2]:
| Property | Value / Description |
| IUPAC Name | 4,6-Dicyclopropyl-1,3,5-triazin-2-amine |
| CAS Registry Number | 6167-00-6 |
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| InChIKey | IBELBWMONQXPBL-UHFFFAOYSA-N |
| MDL Number | MFCD18903458 |
| Appearance | White to off-white solid |
| Solubility Profile | Soluble in DMSO, DMF, 1,4-Dioxane; Poorly soluble in H2O |
Strategic Synthesis & Reactivity
While commercial procurement is standard for screening libraries[2][3], understanding the de novo synthesis of the dicyclopropyl triazine core is critical for downstream functionalization. The most robust, scalable, and self-validating method avoids the use of harsh Grignard reagents on cyanuric chloride, which often leads to over-addition. Instead, a controlled Suzuki-Miyaura cross-coupling utilizing 2-amino-4,6-dichloro-1,3,5-triazine and cyclopropylboronic acid provides high-fidelity yields.
Figure 1: Stepwise Suzuki-Miyaura cross-coupling for the synthesis of the dicyclopropyl triazine core.
Mechanistic Insights (Expertise & Experience)
The choice of Pd(dppf)Cl2 is deliberate. The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate the oxidative addition into the highly deactivated C-Cl bonds of the triazine ring, while suppressing competitive protodeboronation of the cyclopropylboronic acid.
Application in Drug Discovery & Agrochemicals
Medicinal Chemistry (Kinase Inhibition): The 2-amino-1,3,5-triazine acts as a potent hydrogen-bond donor/acceptor pair, ideal for anchoring into the ATP-binding hinge region of kinases. The dicyclopropyl groups are strategically sized to occupy adjacent hydrophobic pockets (e.g., the gatekeeper region) without incurring the high lipophilic penalty (LogP increase) associated with tert-butyl or phenyl rings.
Agrochemicals: Triazine derivatives are foundational to herbicide design. The incorporation of cyclopropyl rings enhances soil persistence by resisting rapid microbial β -oxidation, a common degradation pathway for straight-chain alkyl substituents.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.
Protocol 1: Buchwald-Hartwig N-Arylation of the Triazine Amine
Objective: Couple the deactivated exocyclic amine of CAS 6167-00-6 with an aryl bromide.
Causality & Design: Because the triazine amine is a poor nucleophile, standard SNAr or basic alkylation will fail or require prohibitively harsh conditions. We utilize a Palladium-catalyzed cross-coupling with Xantphos . The wide bite angle of Xantphos (111°) specifically forces the palladium intermediate into a geometry that dramatically accelerates the final, rate-limiting reductive elimination step.
Step-by-Step Methodology:
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Reagent Preparation: In an oven-dried Schlenk tube, combine 4,6-dicyclopropyl-1,3,5-triazin-2-amine (1.0 eq), Aryl Bromide (1.2 eq), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq).
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Note: Cs2CO3 is chosen over NaOtBu to prevent competitive nucleophilic attack by the base on the triazine core.
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Inert Atmosphere Setup: Seal the tube and perform three cycles of vacuum evacuation followed by Argon backfilling. Add anhydrous, degassed 1,4-Dioxane (0.2 M).
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Thermal Activation: Stir the mixture at 100 °C for 16 hours. The reaction should transition from a dark purple/red to a pale yellow/brown suspension.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Self-validating Buchwald-Hartwig amination workflow for N-arylation of the triazine amine.
Protocol 2: HPLC-UV Analytical Validation
Objective: Assess the purity of the synthesized or procured triazine amine.
Causality & Design: 1,3,5-triazines are prone to peak tailing on standard silica-based C18 columns due to secondary interactions between the basic nitrogens and residual silanols. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and suppresses silanol ionization, guaranteeing sharp, symmetrical peaks.
Step-by-Step Methodology:
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Sample Prep: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.
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Column: Use a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
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Mobile Phase:
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Solvent A: H2O
- 0.1% TFA
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Solvent B: Acetonitrile + 0.1% TFA
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Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.6 mL/min.
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Detection: Monitor UV absorbance at 214 nm and 254 nm. The triazine core exhibits strong π→π∗ transitions, making 254 nm highly reliable for quantification.
